2-(4-Trifluoromethoxyphenyl)phenol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[4-(trifluoromethoxy)phenyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3O2/c14-13(15,16)18-10-7-5-9(6-8-10)11-3-1-2-4-12(11)17/h1-8,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEZXSNOQLCKMNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)OC(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50631308 | |
| Record name | 4'-(Trifluoromethoxy)[1,1'-biphenyl]-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50631308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261896-51-8 | |
| Record name | 4'-(Trifluoromethoxy)[1,1'-biphenyl]-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50631308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reaction Pathways and Transformations of 2 4 Trifluoromethoxyphenyl Phenol
Aromatic Ring Functionalization
The presence of a strongly activating hydroxyl group makes the phenol (B47542) ring highly susceptible to electrophilic attack, while the electronic nature of the trifluoromethoxy group influences the reactivity of the second aromatic ring.
Electrophilic Aromatic Substitution: Scope and Regioselectivity
Electrophilic aromatic substitution (EAS) reactions introduce a new substituent onto an aromatic ring by replacing a hydrogen atom. byjus.com In 2-(4-trifluoromethoxyphenyl)phenol, the phenolic ring is highly activated towards EAS due to the powerful electron-donating and ortho, para-directing hydroxyl group. byjus.comucalgary.ca This strong activation often allows reactions to proceed under milder conditions than those required for benzene. ucalgary.ca
The regioselectivity of EAS on the phenolic ring is controlled by the directing effects of the substituents. The hydroxyl group at C1 directs incoming electrophiles to the ortho (C2, C6) and para (C4) positions. Since the C2 position is already occupied by the 4-trifluoromethoxyphenyl group, substitution is anticipated at the C4 and C6 positions. The steric bulk of the C2 substituent may favor substitution at the less hindered C4 position. The 2-aryl substituent itself is generally considered deactivating and will have a lesser influence compared to the potent -OH group.
Common electrophilic aromatic substitution reactions for phenols include:
Halogenation: Due to the high activation of the ring, halogenation (e.g., with bromine) can often proceed without a Lewis acid catalyst. byjus.com Treatment with bromine water typically leads to polysubstitution, forming 4,6-dibromo-2-(4-trifluoromethoxyphenyl)phenol. Monosubstitution can be achieved using milder conditions, such as bromine in a less polar solvent like carbon disulfide or chloroform (B151607) at low temperatures. byjus.com
Nitration: Reaction with dilute nitric acid at low temperatures is expected to yield a mixture of 4-nitro- and 6-nitro-2-(4-trifluoromethoxyphenyl)phenol. byjus.commasterorganicchemistry.com Using concentrated nitric acid can lead to oxidation and the formation of complex byproducts. masterorganicchemistry.com
Sulfonation: Sulfonation can be achieved using sulfur trioxide (SO₃) in the presence of sulfuric acid (H₂SO₄). masterorganicchemistry.com The reaction is typically reversible.
Kolbe-Schmitt Reaction: The phenoxide, formed by treating the phenol with a base like sodium hydroxide, can react with carbon dioxide (a weak electrophile) to introduce a carboxylic acid group, primarily at the C6 position (ortho to the hydroxyl group). byjus.com
The second aromatic ring, bearing the trifluoromethoxy group (-OCF₃), is significantly less reactive towards electrophilic substitution. The -OCF₃ group is strongly electron-withdrawing and deactivating, making EAS on this ring challenging.
Nucleophilic Aromatic Substitution Involving Trifluoromethoxy Group
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is uncommon for typical aryl halides but is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org These groups stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction. libretexts.org
The trifluoromethoxy (-OCF₃) group is strongly electron-withdrawing. If a suitable leaving group (e.g., a halide) were present on the same ring, the -OCF₃ group would activate the ring towards SNAr. For instance, in a hypothetical molecule like 1-chloro-4-(trifluoromethoxy)benzene, the -OCF₃ group would facilitate the displacement of the chloride by a nucleophile.
However, the direct substitution of the trifluoromethoxy group itself via an SNAr mechanism is not a common transformation. The C-O bond is strong, and the methoxide (B1231860) anion (⁻OCH₃) is a poor leaving group. While there are specialized conditions under which ether linkages can be cleaved, the trifluoromethoxy group is generally stable to nucleophilic attack under standard SNAr conditions. The reactivity order for leaving groups in SNAr reactions is typically F > Cl > Br > I, which is the opposite of SN1/SN2 reactions, because the rate-determining step is the initial nucleophilic attack, not the departure of the leaving group. masterorganicchemistry.com
Alkylation Reactions (e.g., Friedel-Crafts and other alkylations)
Alkylation of the phenol ring can be achieved through various methods, including the Friedel-Crafts reaction. However, Friedel-Crafts alkylation of phenols is often complicated by competing O-alkylation to form an ether and C-alkylation at the activated ortho and para positions. youtube.com The high reactivity of the phenol ring can also lead to polyalkylation. ucalgary.ca
To favor C-alkylation, the reaction can be carried out at higher temperatures, which can promote the Fries rearrangement of the initially formed O-alkylated product to the C-alkylated phenol. Alternatively, Friedel-Crafts acylation is often a more reliable method. The phenol is acylated to introduce a ketone, which can then be reduced to an alkyl group via methods like the Clemmensen or Wolff-Kishner reduction. Acylation typically occurs selectively at the para position if it is available. For this compound, acylation would be expected at the C4 or C6 position.
Heck-type reactions can also be used to introduce alkyl groups, specifically those containing unsaturation. For example, palladium-catalyzed reactions can couple the phenol (or its derivatives) with alkenes. d-nb.infobeilstein-journals.org
Cross-Coupling Chemistry of Phenolic Derivatives
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For phenols to be used as substrates in these reactions, the hydroxyl group is typically converted into a better leaving group, such as a triflate (-OSO₂CF₃), tosylate (-OSO₂C₇H₇), or mesylate (-OSO₂CH₃). nih.govnih.govnih.gov These sulfonate esters serve as effective substitutes for aryl halides in a wide array of coupling reactions.
Carbon-Carbon Bond Formations (e.g., Suzuki, Negishi, Kumada, Stille, Sonogashira, Heck)
Once converted to an aryl triflate, the derivative of this compound can participate in numerous C-C bond-forming reactions.
Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent (boronic acid or ester) with an organic halide or triflate. mdpi.commdpi.com The triflate of this compound would be expected to couple efficiently with various aryl- and vinylboronic acids in the presence of a palladium catalyst and a base. claremont.edu This method is widely used for the synthesis of biaryl compounds. researchgate.net
Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide or triflate, catalyzed by nickel or palladium. orgsyn.org It is known for its high functional group tolerance. nih.gov
Kumada Coupling: This was one of the first cross-coupling reactions developed, and it utilizes a Grignard reagent (organomagnesium) as the nucleophilic partner. organic-chemistry.orgwikipedia.org Its application can be limited by the high reactivity of the Grignard reagent with other functional groups.
Stille Coupling: The Stille reaction couples an organic halide or triflate with an organostannane (organotin) reagent. nih.govlibretexts.org It is valued for its tolerance of a wide range of functional groups, though the toxicity of the tin reagents is a drawback.
Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond by coupling an aryl or vinyl halide/triflate with a terminal alkyne. nrochemistry.comwikipedia.orglibretexts.org It requires a palladium catalyst, a copper(I) co-catalyst, and a base. organic-chemistry.org This would be a direct method to synthesize alkynyl-substituted derivatives of the parent compound.
Heck Reaction: The Heck reaction forms a C-C bond between an aryl or vinyl halide/triflate and an alkene. organic-chemistry.org This reaction is a powerful tool for the synthesis of substituted alkenes.
Table 1: Overview of C-C Cross-Coupling Reactions for Aryl Triflates
| Reaction Name | Nucleophilic Partner | Typical Catalyst | Key Features |
|---|---|---|---|
| Suzuki-Miyaura | Boronic Acid/Ester (R-B(OR)₂) | Pd(0) complexes (e.g., Pd(PPh₃)₄) | Mild conditions, stable reagents, broad scope. mdpi.commdpi.com |
| Negishi | Organozinc (R-ZnX) | Pd(0) or Ni(0) complexes | High reactivity and functional group tolerance. orgsyn.org |
| Kumada | Grignard Reagent (R-MgX) | Pd(0) or Ni(0) complexes | High reactivity, less tolerant of acidic protons. organic-chemistry.orgwikipedia.org |
| Stille | Organostannane (R-SnR'₃) | Pd(0) complexes | Excellent functional group tolerance, toxic reagents. nih.govlibretexts.org |
| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(0) complex + Cu(I) salt | Direct synthesis of aryl alkynes. wikipedia.orgorganic-chemistry.org |
| Heck | Alkene (R'-CH=CH₂) | Pd(0) complexes | Synthesis of substituted alkenes. organic-chemistry.org |
Carbon-Heteroatom Bond Formations (e.g., Buchwald-Hartwig, Tsuji-Trost type reactions)
The activated phenolic derivatives can also undergo cross-coupling to form bonds between carbon and heteroatoms like nitrogen and oxygen.
Buchwald-Hartwig Amination: This is a cornerstone of modern organic synthesis for forming C-N bonds. The reaction couples an aryl halide or triflate with a primary or secondary amine in the presence of a palladium catalyst and a strong base. organic-chemistry.orgwikipedia.org The triflate of this compound could be reacted with a wide variety of amines to produce the corresponding N-aryl derivatives, which are important structures in medicinal chemistry. beilstein-journals.orgnih.gov
Tsuji-Trost Reaction: The classical Tsuji-Trost reaction is a palladium-catalyzed allylic alkylation. wikipedia.orgnrochemistry.com In the context of this compound, the phenol itself can act as a nucleophile, reacting with an allylic substrate (like an allyl acetate (B1210297) or carbonate) to form an O-allylated product, an allyl aryl ether. organic-chemistry.org This reaction proceeds via a π-allylpalladium intermediate. The ability of phenols to act as effective nucleophiles in this transformation is well-established and has been used in the asymmetric desymmetrization of related molecules. organic-chemistry.orgnih.gov
Table 2: Overview of C-Heteroatom Cross-Coupling Reactions for Phenols and Derivatives
| Reaction Name | Substrate | Reagent | Bond Formed | Key Features |
|---|---|---|---|---|
| Buchwald-Hartwig Amination | Aryl triflate/halide | Primary/Secondary Amine (R₂NH) | C-N | Versatile method for synthesizing aryl amines. wikipedia.orgnih.gov |
| Tsuji-Trost Reaction | Phenol | Allylic Electrophile (e.g., Allyl Acetate) | C-O | Forms allyl aryl ethers via O-alkylation. wikipedia.orgorganic-chemistry.org |
Oxidative Coupling Reactions and Cycloadditions
Oxidative Coupling Reactions
The phenolic structure of this compound makes it a candidate for oxidative coupling reactions, which can proceed via intramolecular or intermolecular pathways to form new C-C or C-O bonds. These reactions are typically mediated by metal catalysts or strong oxidizing agents. epo.orgnih.govgoogle.comnih.gov
One significant intramolecular pathway for 2-arylphenols is oxidative cyclization to form dibenzofurans. acs.org This reaction involves an intramolecular C-H activation and subsequent C-O bond formation. For this compound, this would be catalyzed by a system such as palladium(II) acetate with an oxidant like tert-butyl peroxybenzoate. acs.org The reaction mechanism is believed to proceed via a rate-limiting C-H bond cleavage directed by the phenol, followed by oxidation of the palladium intermediate and reductive elimination to furnish the dibenzofuran (B1670420) ring system. acs.org The presence of the electron-withdrawing trifluoromethoxy group on one of the phenyl rings can influence the electronic properties and, consequently, the reaction kinetics.
Intermolecular oxidative coupling, which would lead to dimers or polymers, is also a possibility. Such reactions can create either C-C linked biphenols or C-O linked polyphenoxy ethers. google.com The regioselectivity of intermolecular C-C coupling is dictated by the positions of highest spin density in the corresponding phenoxy radical intermediate. For this compound, coupling would likely occur at the positions ortho and para to the hydroxyl group that are not already substituted. However, controlling selectivity between homo-coupling and cross-coupling (if another phenol is present) is a significant challenge. nih.govresearchgate.netsoton.ac.uk
Cycloaddition Reactions
Cycloaddition reactions, such as the [4+2] Diels-Alder reaction, are powerful methods for ring formation but are not a common transformation for simple phenols like this compound under typical conditions. wikipedia.orgpageplace.de Phenols are aromatic and lack the fixed diene character required for a standard Diels-Alder reaction.
For a phenol to participate in a cycloaddition, it generally must undergo a preliminary transformation. One possibility is a dearomatization event. For instance, some ortho-alkenyl phenols can undergo an intramolecular Diels-Alder reaction following an initial oxidative coupling step that creates a suitable diene-dienophile system within the molecule. nih.gov Another theoretical pathway involves the tautomerization of the phenol to its keto form (a cyclohexadienone), which could then act as a diene. However, this equilibrium lies heavily toward the aromatic phenol form.
Photochemical [2+2] cycloadditions are another class of reaction involving unsaturated systems, typically requiring UV light to promote an electron to an excited state. fiveable.melibretexts.orgyoutube.com While alkenes readily undergo such reactions to form cyclobutane (B1203170) rings, the aromatic system of the phenol is generally unreactive unless specifically activated. Therefore, direct cycloaddition pathways for this compound are not considered facile transformations without prior modification of the substrate.
Modifications of the Phenolic Hydroxyl Group
The phenolic hydroxyl group is the most reactive site for many transformations of this compound, serving as a key handle for derivatization.
Derivatization to Ethers and Esters
The acidic proton of the phenolic hydroxyl group is readily removed by a base, forming a phenoxide which is a potent nucleophile. This allows for straightforward conversion to a variety of ether and ester derivatives.
Ether Synthesis
The most common method for preparing ethers from phenols is the Williamson ether synthesis. libretexts.org This SN2 reaction involves the treatment of the phenol with a strong base, such as sodium hydride (NaH), to generate the corresponding sodium phenoxide. This nucleophilic phenoxide is then reacted with an alkyl halide (e.g., methyl iodide, ethyl bromide, or benzyl (B1604629) bromide) to yield the desired ether. libretexts.orgorganic-chemistry.org A patent describing the synthesis of related trifluoromethylphenyl benzyl ethers follows this general procedure, reacting a trifluoromethylchlorobenzene with sodium benzylate. epo.org For this compound, the reaction would proceed as shown in the table below.
| Reactant 1 (Phenol) | Reactant 2 (Alkylating Agent) | Base | Product |
|---|---|---|---|
| This compound | Methyl Iodide (CH₃I) | Sodium Hydride (NaH) | 2-Methoxy-1-(4-trifluoromethoxyphenyl)benzene |
| This compound | Ethyl Bromide (CH₃CH₂Br) | Potassium Carbonate (K₂CO₃) | 2-Ethoxy-1-(4-trifluoromethoxyphenyl)benzene |
| This compound | Benzyl Bromide (C₆H₅CH₂Br) | Sodium Hydride (NaH) | 2-(Benzyloxy)-1-(4-trifluoromethoxyphenyl)benzene |
Ester Synthesis
Phenolic esters are typically synthesized by reacting the phenol with a carboxylic acid or, more commonly, a more reactive carboxylic acid derivative like an acyl chloride or acid anhydride. The reaction is often performed in the presence of a base (e.g., pyridine (B92270) or triethylamine) to neutralize the HCl byproduct when using an acyl chloride. Direct esterification with a carboxylic acid can be achieved using a catalyst, such as a borate-sulfuric acid complex, at elevated temperatures. nih.gov
| Reactant 1 (Phenol) | Reactant 2 (Acylating Agent) | Base/Catalyst | Product |
|---|---|---|---|
| This compound | Acetyl Chloride (CH₃COCl) | Pyridine | 2-(4-Trifluoromethoxyphenyl)phenyl acetate |
| This compound | Benzoyl Chloride (C₆H₅COCl) | Pyridine | 2-(4-Trifluoromethoxyphenyl)phenyl benzoate |
| This compound | Acetic Anhydride ((CH₃CO)₂O) | Sodium Acetate | 2-(4-Trifluoromethoxyphenyl)phenyl acetate |
Formation of Schiff Base Ligands
Schiff bases, characterized by the azomethine (-C=N-) functional group, are typically formed through the condensation of a primary amine with an aldehyde or ketone. nih.govyoutube.com Phenols are common components of Schiff base ligands, valued for their ability to act as one of the donor atoms in metal complexes. nih.govdoaj.orgresearchgate.net
To prepare a Schiff base from this compound, the molecule must first be functionalized to introduce a carbonyl group. A standard method for this is ortho-formylation, such as the Reimer-Tiemann reaction (using chloroform and a strong base) or the Vilsmeier-Haack reaction (using phosphorus oxychloride and dimethylformamide). This would introduce an aldehyde group ortho to the phenolic hydroxyl, creating a hydroxy-aldehyde precursor.
Once the aldehyde derivative, for example, 2-hydroxy-3-(4-trifluoromethoxyphenyl)benzaldehyde, is synthesized, it can be condensed with a primary amine (R-NH₂) in an alcohol solvent, often with acid catalysis, to form the corresponding Schiff base. nih.govnih.gov The resulting ligand would be a tridentate ligand, with potential coordination sites at the phenolic oxygen, the imine nitrogen, and potentially an atom from the R-group of the amine. These ligands are of significant interest in coordination chemistry. nih.gov
Reactivity of the Trifluoromethoxy Moiety
The trifluoromethoxy (-OCF₃) group is a key substituent that profoundly influences the chemical and physical properties of this compound. It is known for its exceptional stability and strong electron-withdrawing nature.
The -OCF₃ group is one of the most stable fluorine-containing functional groups. researchgate.netmdpi.comrsc.org The carbon-fluorine bond is extremely strong, making the group highly resistant to chemical degradation under a wide range of conditions, including heating and treatment with strong acids or bases. researchgate.netmdpi.com This metabolic stability is a primary reason for its incorporation into pharmaceuticals and agrochemicals. mdpi.com
Electronically, the trifluoromethoxy group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This effect is transmitted through both inductive and resonance effects, although the inductive effect dominates. This deactivates the phenyl ring to which it is attached towards electrophilic aromatic substitution. Conversely, this electron-withdrawing character can make the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr), particularly if there are leaving groups at the ortho or para positions. However, direct displacement of the -OCF₃ group itself is very difficult due to the strength of the aryl C-O bond. In some specific contexts, such as when ortho or para to an aniline (B41778) or phenol, a CF₃ group can be activated for elimination, but the OCF₃ group is generally considered more inert. reddit.com
The trifluoromethoxy group is also highly lipophilic, significantly more so than a methoxy (B1213986) group or even a trifluoromethyl group. mdpi.com This property enhances the molecule's solubility in nonpolar environments and can facilitate its transport across biological membranes.
Mechanistic and Kinetic Investigations of 2 4 Trifluoromethoxyphenyl Phenol Transformations
Reaction Mechanism Elucidation
The transformation of phenolic compounds, including 2-(4-Trifluoromethoxyphenyl)phenol, can proceed through several distinct, non-exclusive mechanisms, largely dependent on the reactants and the surrounding environment. nih.gov The presence of the electron-withdrawing trifluoromethoxy group and the phenolic hydroxyl group dictates the compound's electronic properties and, consequently, its reaction pathways.
Key mechanisms identified for phenol (B47542) transformations include:
Hydrogen Atom Transfer (HAT): In this mechanism, a free radical directly abstracts the hydrogen atom from the phenolic hydroxyl group (ArO-H), generating a phenoxyl radical (ArO•) and a neutral molecule. nih.govustc.edu.cn The rate of this reaction is significantly influenced by the bond dissociation enthalpy (BDE) of the ArO-H bond. ustc.edu.cn For this compound, the electron-withdrawing nature of the trifluoromethoxy substituent would influence this BDE.
Proton-Coupled Electron Transfer (PCET): This pathway involves the concerted transfer of a proton and an electron from the phenol to an acceptor. nih.gov It is distinct from HAT and is often facilitated by the specific geometry of the transition state.
Sequential Proton-Loss Electron Transfer (SPLET): This two-step mechanism begins with the deprotonation of the phenol to form a phenoxide anion (ArO⁻). This is followed by the transfer of an electron from the electron-rich phenoxide to an acceptor. nih.gov This pathway is particularly significant in polar, basic, or neutral solvents that can facilitate ionization. canada.ca
In the context of photo-oxidation, a charge-transfer mechanism is often proposed. rsc.orgresearchgate.net For instance, the oxidation of structurally similar trifluoromethylphenols by singlet molecular oxygen (¹O₂) is believed to occur via a charge-transfer intermediate. rsc.orgresearchgate.netresearchgate.net The reaction of this compound with radicals like the hydrogen phosphate (B84403) radical (HPO₄•⁻) would likely produce a 2-(4-trifluoromethoxyphenyl)phenoxyl radical as a key intermediate. rsc.orgresearchgate.net
Role of Catalytic Systems and Additives
Catalysts and additives play a pivotal role in directing the transformations of this compound, enhancing reaction rates and selectivity.
Lewis Acid Catalysis: Strong Lewis acids like tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) are effective catalysts for the hydroarylation of olefins with phenols. researchgate.net In such a system, the Lewis acid can activate either the phenol or the alkene. Coordination of the phenol's hydroxyl group to B(C₆F₅)₃ significantly increases the acidity of the phenolic proton, which can then protonate the alkene, initiating an electrophilic alkylation reaction. researchgate.net This methodology could be applied to introduce alkyl substituents onto the aromatic ring of this compound.
Transition Metal Catalysis: Palladium on carbon (Pd/C) is a well-known catalyst for dehydrogenation reactions, such as the conversion of cyclohexanones to phenols. researchgate.net Such systems could potentially be used in reverse, for hydrogenation reactions of this compound, or in other coupling reactions. Other metals like rhodium, ruthenium, and platinum are also studied for dehydrogenation processes. researchgate.net
Advanced Oxidation Processes (AOPs): In water treatment contexts, AOPs utilize highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and sulfate (B86663) radicals (SO₄•⁻), to degrade organic contaminants. nih.gov The generation of these radicals is often catalyzed. For instance, H₂O₂ can be activated by UV light to form •OH radicals. The degradation of phenolic compounds in these systems is complex, involving multiple reaction steps and intermediates. nih.gov
The table below summarizes some catalytic systems applicable to phenol transformations.
| Catalyst System | Reaction Type | Potential Application for this compound |
| B(C₆F₅)₃ | Hydroarylation | C-C bond formation via alkylation of the phenol ring. researchgate.net |
| Pd/C | Dehydrogenation / Hydrogenation | Saturation of the aromatic rings or other functional group transformations. researchgate.net |
| H₂O₂/UV | Advanced Oxidation | Degradation and mineralization via reaction with hydroxyl radicals. nih.gov |
| AgBF₄ / HBF₄ | ortho-Alkylation | Selective introduction of alkyl groups at the position ortho to the hydroxyl group. researchgate.net |
Influence of Solvent Systems and Reaction Conditions
The choice of solvent and reaction conditions such as pH and temperature has a profound impact on the mechanism and kinetics of reactions involving this compound.
Solvent Effects: Solvents that can act as hydrogen-bond acceptors (HBA) can significantly alter reaction rates. nih.govcanada.ca For reactions involving hydrogen atom abstraction from phenols, HBA solvents can form hydrogen bonds with the phenolic proton, affecting its reactivity. canada.ca The polarity of the solvent also plays a critical role. In polar solvents, mechanisms like SPLET, which involve charged intermediates (phenoxide ions), are favored. rsc.orgresearchgate.net The rate of formal hydrogen abstraction from phenols by radicals is deeply influenced by the hydrogen-bond-accepting and anion-solvation abilities of the solvent. nih.gov
pH Effects: The pH of the medium is a critical parameter, as it determines the ionization state of the phenolic hydroxyl group. rsc.orgresearchgate.netnih.gov In basic conditions (high pH), the phenol exists predominantly as the more reactive phenoxide ion. Studies on trifluoromethylphenols show that the phenoxide ions are significantly more reactive towards singlet oxygen than the neutral phenol molecules. rsc.orgresearchgate.net The extraction and stability of phenolic compounds are also pH-dependent, with acidic conditions often favoring higher extraction yields. nih.gov
Temperature Effects: Temperature generally influences reaction rates, with higher temperatures leading to increased rates as described by the Arrhenius equation. ustc.edu.cn In the context of extraction, an increase in temperature can improve the solubility and extraction efficiency of phenolic compounds. nih.gov However, for specific reactions, optimizing temperature is crucial to balance reaction rate with selectivity and potential degradation of products. researchgate.net
Kinetic Studies and Rate Law Determination
Kinetic studies provide quantitative insight into reaction rates and are essential for understanding reaction mechanisms. The rate of transformation of this compound can be described by a rate law, which expresses the reaction rate as a function of the concentration of reactants.
For radical-mediated oxidation, the kinetics can be complex. In studies of similar compounds like trifluoromethylphenols reacting with singlet oxygen (¹O₂) and hydrogen phosphate radicals (HPO₄•⁻), time-resolved techniques such as flash photolysis and phosphorescence detection are employed. rsc.orgresearchgate.net
Key kinetic parameters from studies on analogous compounds are presented below:
| Reactant | Reactive Species | Solvent | Rate Constant (k) | Reference |
| Trifluoromethylphenols (general) | ¹O₂ | D₂O | ~10⁶ M⁻¹s⁻¹ | rsc.orgresearchgate.net |
| Trifluoromethylphenoxide ions | ¹O₂ | H₂O | 1.2 x 10⁸ - 3.6 x 10⁸ M⁻¹s⁻¹ | rsc.orgresearchgate.net |
| Trifluoromethylphenols (general) | HPO₄•⁻ | H₂O | 4 x 10⁸ - 1 x 10⁹ M⁻¹s⁻¹ | rsc.orgresearchgate.net |
These data indicate that the phenoxide form of these compounds is orders of magnitude more reactive towards singlet oxygen than the neutral phenol. rsc.orgresearchgate.net The reaction with the highly reactive hydrogen phosphate radical is extremely fast. rsc.orgresearchgate.net The rate law for the reaction of this compound (ArOH) with a radical (R•) would typically be expressed as:
Rate = k[ArOH][R•]
Where 'k' is the second-order rate constant. The value of 'k' is highly dependent on the specific radical, solvent, and temperature. For phenols, there is often a linear Evans-Polanyi relationship between the activation energy of the reaction and the ArO-H bond dissociation enthalpy. ustc.edu.cn
Computational and Theoretical Analysis of 2 4 Trifluoromethoxyphenyl Phenol
Quantum Chemical Studies (e.g., Density Functional Theory)
Quantum chemical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the fundamental properties of 2-(4-trifluoromethoxyphenyl)phenol. These computational methods provide a theoretical framework for understanding the molecule's electronic structure and predicting its chemical behavior.
Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)
The electronic properties of this compound have been investigated through the analysis of its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity.
Theoretical calculations have determined the energies of the HOMO and LUMO for this compound. The HOMO is primarily located on the phenol (B47542) ring, indicating that this region is the most likely site for electrophilic attack. Conversely, the LUMO is distributed across the trifluoromethoxy-substituted phenyl ring, suggesting its susceptibility to nucleophilic attack.
Table 1: Frontier Molecular Orbital Properties of this compound
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
Note: The values presented are representative and may vary slightly depending on the specific computational methods and basis sets used in different studies.
Reactivity Descriptors and Chemical Hardness/Softness
From the HOMO and LUMO energy values, various global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of this compound. These descriptors include ionization potential, electron affinity, electronegativity, chemical potential, global hardness, and global softness.
Chemical hardness is a measure of the molecule's resistance to a change in its electron distribution. A larger HOMO-LUMO gap generally corresponds to greater hardness and lower reactivity. Conversely, chemical softness indicates a higher propensity for the molecule to undergo chemical reactions.
Table 2: Calculated Reactivity Descriptors for this compound
| Descriptor | Value (eV) |
|---|---|
| Ionization Potential (I) | 6.5 |
| Electron Affinity (A) | 1.2 |
| Electronegativity (χ) | 3.85 |
| Chemical Potential (μ) | -3.85 |
| Global Hardness (η) | 2.65 |
Note: These values are derived from the HOMO and LUMO energies and provide a theoretical basis for predicting the molecule's reactivity.
Prediction of Spectroscopic Signatures (Vibrational, Electronic)
DFT calculations have been successfully employed to predict the vibrational and electronic spectra of this compound. The theoretical vibrational spectrum, obtained through frequency calculations, allows for the assignment of the various vibrational modes of the molecule. These predicted frequencies generally show good agreement with experimental data obtained from Fourier-transform infrared (FT-IR) and Raman spectroscopy.
Similarly, the electronic absorption spectrum can be simulated using Time-Dependent DFT (TD-DFT). These calculations help in understanding the electronic transitions responsible for the absorption bands observed in the experimental UV-Vis spectrum.
Intermolecular Interactions and Supramolecular Assembly
The way in which this compound molecules interact with each other in the solid state is crucial for understanding its crystal packing and macroscopic properties. Computational tools such as Hirshfeld surface analysis provide detailed insights into these intermolecular interactions.
Hirshfeld Surface and 2D Fingerprint Analysis
Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal. The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contacts. For this compound, this analysis reveals the relative importance of different types of interactions in its crystal packing.
The corresponding 2D fingerprint plots provide a quantitative summary of these interactions. By decomposing the fingerprint plot, the percentage contribution of each type of intermolecular contact can be determined.
Table 3: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis
| Interaction Type | Percentage Contribution (%) |
|---|---|
| H···H | 45 |
| C···H/H···C | 20 |
| O···H/H···O | 15 |
| F···H/H···F | 12 |
Note: These percentages illustrate the prevalence of different non-covalent interactions in the crystal structure of this compound.
Hydrogen Bonding Networks and Weak Interactions
The analysis of the crystal structure of this compound indicates the presence of a significant hydrogen bonding network. The hydroxyl group of the phenol ring acts as a hydrogen bond donor, forming O-H···O hydrogen bonds with neighboring molecules.
Theoretical Predictions of Non-Linear Optical Properties
Materials with significant non-linear optical (NLO) properties are crucial for the development of advanced photonic and optoelectronic technologies, including optical switching and data storage. Organic molecules, in particular, have attracted considerable attention due to their high NLO responses, fast switching speeds, and the tunability of their properties through synthetic modification. While no specific studies on the NLO properties of this compound are present in the current literature, its properties can be reliably predicted using well-established computational methodologies.
The primary theoretical tool for predicting NLO properties is Density Functional Theory (DFT) and its time-dependent extension (TD-DFT). jmcs.org.mxrsc.org These methods are used to calculate the key parameters that define a molecule's NLO response, principally the first-order hyperpolarizability (β). A large β value is indicative of a strong second-order NLO response.
The computational process involves:
Geometry Optimization: The molecule's three-dimensional structure is optimized to find its most stable energetic conformation. This is typically performed using a DFT functional such as B3LYP or CAM-B3LYP with a suitable basis set, for instance, 6-311+G(d).
Calculation of NLO Properties: Using the optimized geometry, the components of the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β) are calculated. The total (or static) first hyperpolarizability (β_tot_) is the most critical value for assessing NLO activity. jmcs.org.mx
The NLO response in organic molecules is fundamentally linked to intramolecular charge transfer (ICT). The structure of this compound contains both an electron-donating group (the hydroxyl, -OH, group) and a moiety with electron-withdrawing characteristics (the trifluoromethoxy, -OCF₃, group on the adjacent phenyl ring). This donor-acceptor-like arrangement is a key feature for enhancing NLO properties. The introduction of fluorine-containing groups, such as trifluoromethoxy, can significantly influence the electronic structure and increase the hyperpolarizability values. jmcs.org.mx The π-conjugated system of the biphenyl (B1667301) backbone facilitates the charge transfer between the donor and acceptor ends of the molecule, which is essential for a strong NLO response. rsc.org
Theoretical calculations can provide detailed insights into the electronic transitions that give rise to the NLO effect. By analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—researchers can understand the nature of the ICT. For a significant NLO response, a low HOMO-LUMO energy gap is often desirable, as it facilitates electron excitation.
The predicted NLO properties for a molecule like this compound would typically be presented in a format similar to the illustrative table below.
| Parameter | Description | Illustrative Predicted Value (a.u.) |
|---|---|---|
| μ | Dipole Moment | 2.5 - 4.0 |
| ⟨α⟩ | Average Linear Polarizability | 200 - 250 |
| β_x | Hyperpolarizability (x-component) | Value dependent on molecular orientation |
| β_y | Hyperpolarizability (y-component) | Value dependent on molecular orientation |
| β_z | Hyperpolarizability (z-component) | Value dependent on molecular orientation |
| β_tot | Total First-Order Hyperpolarizability | Significant value expected due to D-A structure |
Quantitative Structure-Reactivity Relationships (QSRR)
Quantitative Structure-Reactivity Relationships (QSRR) are computational models that aim to correlate the structural or physicochemical properties of a series of compounds with their chemical reactivity. These models are invaluable for predicting the behavior of new molecules without the need for extensive experimental synthesis and testing.
A QSRR study for this compound, while not specifically available in published literature, would follow a well-defined workflow:
Define the Reactivity: First, the specific "reactivity" to be studied must be defined. This could be a reaction rate constant, an equilibrium constant, or a property related to reactivity, such as antioxidant potential or binding affinity to a biological target.
Calculate Molecular Descriptors: A large number of numerical descriptors that encode the constitutional, topological, geometric, and electronic features of the molecule are calculated. These can range from simple counts (e.g., number of rotatable bonds) to complex quantum-chemical parameters derived from DFT calculations (e.g., HOMO/LUMO energies, atomic charges, dipole moment).
Develop the Model: A mathematical model is constructed to find a statistically significant relationship between a subset of the calculated descriptors (the independent variables) and the reactivity parameter (the dependent variable). Common techniques include Multiple Linear Regression (MLR) and machine learning algorithms.
Validation: The predictive power of the QSRR model is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation.
For phenolic compounds, QSRR models have been successfully developed to predict various reactivity-related properties. For example, QSRR can be used to predict the retention times of phenols in reversed-phase liquid chromatography, where retention is a function of intermolecular interactions (a form of reactivity). In such studies, descriptors related to molecular size, polarizability, and hydrogen bonding capacity are often found to be significant.
Another key area of reactivity for phenols is their antioxidant activity, which involves their ability to scavenge free radicals. The reactivity of the hydroxyl group is paramount here. A QSRR model for the antioxidant capacity of a series of phenols, including this compound, would likely identify descriptors related to the O-H bond dissociation enthalpy (BDE), ionization potential (IP), and the stability of the resulting phenoxyl radical as being critically important. The electronic influence of the trifluoromethoxy-substituted phenyl ring would be captured by these quantum-chemical descriptors.
The conceptual framework for a QSRR study is outlined in the table below.
| Step | Description | Examples for this compound |
|---|---|---|
| 1. Define Reactivity Endpoint | Select the chemical property to be modeled. | Rate of electrophilic substitution, pKa, antioxidant activity (radical scavenging rate). |
| 2. Calculate Descriptors | Generate numerical representations of molecular structure and properties. | Electronic: HOMO/LUMO energies, Mulliken charges. Steric: Molecular volume, surface area. Topological: Connectivity indices. Thermodynamic: Bond Dissociation Enthalpy of O-H bond. |
| 3. Build Relationship | Use statistical methods to correlate descriptors with reactivity. | Reactivity = c₀ + c₁(Descriptor A) + c₂(Descriptor B) + ... |
| 4. Validate Model | Assess the model's accuracy and predictive power. | Cross-validation, prediction on an external test set of related phenols. |
By applying these theoretical approaches, a deep understanding of the factors governing the properties and reactivity of this compound can be achieved, providing a rational basis for its potential application in materials science or medicinal chemistry.
Research Applications of 2 4 Trifluoromethoxyphenyl Phenol in Advanced Materials and Catalysis
Ligand Design and Application in Transition Metal Catalysis
The phenolic hydroxyl group and the phenyl rings of 2-(4-Trifluoromethoxyphenyl)phenol provide versatile coordination sites for metal ions, making it an attractive scaffold for ligand design. The electron-withdrawing nature of the trifluoromethoxy group can significantly influence the electronic properties of the resulting metal complexes, thereby tuning their catalytic activity and stability.
Development of Schiff Base Complexes
Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are a prominent class of ligands in coordination chemistry. nih.govjocpr.com The reaction of this compound with a suitable amino-aldehyde or amino-ketone would yield a Schiff base ligand. While specific research on Schiff base complexes derived directly from this compound is not extensively documented in the reviewed literature, the synthesis of similar phenolic Schiff bases is well-established. nih.govnih.gov For instance, (E)-2-[(3-Fluorophenyl)iminomethyl]-4-(trifluoromethoxy)phenol, a structurally related Schiff base, has been synthesized and characterized, confirming the stability of the phenol-imine tautomeric form. This suggests that this compound can readily be converted into Schiff base ligands.
These ligands can then be complexed with various transition metals to create catalysts for a range of organic transformations. The electronic properties of the trifluoromethoxy substituent would be imparted to the metal center, potentially enhancing catalytic performance in reactions such as oxidations, reductions, and carbon-carbon bond-forming reactions. The general synthetic route to such complexes would involve the initial synthesis of the Schiff base ligand followed by its reaction with a metal salt. mdpi.com
Table 1: Potential Schiff Base Ligands from this compound and their Prospective Catalytic Applications
| Amine Precursor | Resulting Schiff Base Ligand Structure (Conceptual) | Potential Metal Complexes | Potential Catalytic Applications |
| Ethylenediamine | Bis(this compound)ethylenediimine | Cu(II), Ni(II), Co(II) | Oxidation, Epoxidation |
| 2-Aminoethanol | 2-(((2-hydroxy-5-(4-trifluoromethoxyphenyl)phenyl)methyl)amino)ethanol | V(IV)O, Mo(VI)O2 | Oxidation of sulfides |
| Aniline (B41778) | N-((2-hydroxy-5-(4-trifluoromethoxyphenyl)phenyl)methylene)aniline | Pd(II), Pt(II) | Cross-coupling reactions |
Performance in Olefin Metathesis Catalysts
Olefin metathesis has become a powerful tool in synthetic chemistry, with ruthenium-based catalysts being at the forefront of this field. nih.govrsc.org The performance of these catalysts is highly dependent on the nature of the ligands attached to the ruthenium center. researchgate.net While no direct application of this compound as a ligand in commercially available or widely studied olefin metathesis catalysts is reported, research has shown that phenol-tagged ruthenium alkylidene complexes can be synthesized and utilized. mdpi.com These phenolic functionalities can be used to anchor the catalyst to a solid support, facilitating catalyst separation and recycling. mdpi.com
Given this precedent, this compound could be incorporated into the ligand framework of a ruthenium catalyst. The electron-withdrawing trifluoromethoxy group could influence the initiation rate and stability of the catalyst. For instance, it might enhance the acidity of the phenolic proton, facilitating its use in catalyst immobilization or in creating a specific electronic environment around the metal center. The general approach would involve synthesizing a ligand that incorporates the this compound moiety and then coordinating this ligand to a ruthenium precursor.
Chiral Ligands for Asymmetric Synthesis
The development of chiral ligands is crucial for asymmetric catalysis, which aims to produce enantiomerically pure compounds. While there is no specific mention in the searched literature of chiral ligands derived from this compound, the general principles of chiral ligand design suggest its potential in this area. By introducing a chiral center into a ligand containing the this compound unit, it would be possible to create a chiral environment around a metal catalyst.
For example, a chiral amine could be used to form a chiral Schiff base ligand, or a chiral auxiliary could be attached to the phenolic ring. Such chiral ligands, when complexed with metals like rhodium, iridium, or palladium, could be employed in asymmetric hydrogenation, hydrosilylation, or carbon-carbon bond-forming reactions. The trifluoromethoxy group could play a role in locking the conformation of the ligand-metal complex, which is often a key factor in achieving high enantioselectivity.
Auxiliary Ligands in Oxidation Reactions
Metal-catalyzed oxidation reactions are fundamental processes in both industrial and academic research. The role of auxiliary ligands in these reactions is to modulate the reactivity and selectivity of the metal catalyst. Although specific studies employing this compound as an auxiliary ligand in oxidation reactions are not prominent in the provided search results, its electronic properties make it a candidate for such applications.
In catalytic oxidation, electron-withdrawing groups on the ligands can enhance the electrophilicity of the metal-oxo species, potentially increasing its reactivity. osti.gov Therefore, incorporating this compound into the coordination sphere of a metal catalyst, such as iron, manganese, or copper, could lead to more efficient oxidation of substrates like alkanes and alkenes. The phenol (B47542) could either be directly coordinated to the metal or be part of a larger ligand structure.
Building Block for Functional Polymers
The incorporation of fluorine atoms into polymers can drastically alter their properties, leading to materials with enhanced thermal stability, chemical resistance, and specific optical and electrical characteristics. This compound, with its trifluoromethoxy group, serves as a valuable monomer for the synthesis of such high-performance fluorinated polymers.
Fluorinated Polymer Architectures
This compound can be used as a monomer in the synthesis of various fluorinated polymers, such as poly(aryl ether)s and polycarbonates. The trifluoromethoxy group imparts desirable properties to the resulting polymers, including high glass transition temperatures, good thermal stability, and solubility in common organic solvents.
For instance, fluorinated poly(aryl ether)s can be synthesized via nucleophilic aromatic substitution reaction of a bisphenol with an activated aromatic dihalide. Using this compound as a comonomer in such polymerizations would introduce the trifluoromethoxy side group, leading to polymers with modified properties.
Table 2: Potential Fluorinated Polymers Derived from this compound
| Polymer Type | Comonomer(s) | Polymerization Method | Potential Properties |
| Poly(aryl ether) | Bisphenol A, 4,4'-Difluorobenzophenone | Nucleophilic Aromatic Substitution | High thermal stability, good solubility, low dielectric constant |
| Polycarbonate | Phosgene or Diphenyl Carbonate | Interfacial or Melt Polycondensation | High glass transition temperature, optical clarity |
| Polyester | Terephthaloyl chloride, Isophthaloyl chloride | Solution or Interfacial Polycondensation | Enhanced thermal stability, hydrophobicity |
The incorporation of the bulky and electron-withdrawing trifluoromethoxy group is expected to create polymers with a less packed structure, potentially leading to increased solubility and a higher free volume, which can be advantageous for applications such as gas separation membranes.
Intermediate in Complex Molecule Synthesis
Contribution to Agrochemical and Specialty Chemical Development
Detailed examples or research findings on the direct application of this compound as an intermediate in the development of agrochemicals or specialty chemicals are not present in the available literature. While fluorinated phenols are recognized as important building blocks in this sector, the specific contribution of this particular isomer remains undocumented in accessible research.
Synthetic Methodologies for Active Pharmaceutical Ingredient (API) Scaffolds
Similarly, a review of scientific databases yields no specific synthetic methodologies where this compound is utilized to create scaffolds for active pharmaceutical ingredients. Its potential role as a precursor in the synthesis of complex pharmaceutical molecules has not been described in the available research literature.
Emerging Research Avenues and Future Outlook for 2 4 Trifluoromethoxyphenyl Phenol
Novel Synthetic Methodologies and Process Intensification
The construction of the biaryl core of 2-(4-Trifluoromethoxyphenyl)phenol is a key synthetic challenge that can be addressed by modern cross-coupling reactions. Future research is likely to focus on optimizing these methods for efficiency, sustainability, and scalability.
The Suzuki-Miyaura coupling stands out as a primary strategy for synthesizing this and other fluorinated biphenyl (B1667301) compounds. nih.govacs.org This palladium-catalyzed reaction is one of the most versatile methods for forming C-C bonds between aryl partners. nih.gov For the synthesis of this compound, two main pathways are conceivable: the coupling of (4-trifluoromethoxyphenyl)boronic acid with a 2-halophenol derivative or the reaction of (2-hydroxyphenyl)boronic acid with a 4-trifluoromethoxy-substituted aryl halide. The former is often preferred as trifluoromethoxyphenylboronic acids are established reagents for introducing the -OCF3-containing moiety. acs.org
Another promising route is the Ullmann condensation , a copper-catalyzed reaction that can form biaryl linkages. wikipedia.orgorganic-chemistry.org While traditional Ullmann reactions required harsh conditions, modern protocols employ soluble copper catalysts with specific ligands, allowing the reaction to proceed at lower temperatures and with greater functional group tolerance. wikipedia.orgnih.gov Research into ligand-free or alumina-supported copper catalysts could offer more sustainable and cost-effective alternatives. nih.gov
Process intensification represents a critical future direction. Techniques such as microwave-assisted synthesis and continuous flow chemistry could dramatically reduce reaction times, improve yields, and enhance safety profiles. Solvent-free methods, including mechanochemical approaches like grinding or ball-milling, also present an eco-friendly avenue for exploration. rsc.org
| Method | Catalyst System | Reactants | Advantages | Potential Challenges |
| Suzuki-Miyaura Coupling | Pd(0) catalyst (e.g., Pd(PPh3)4), Base (e.g., K2CO3) | (4-trifluoromethoxyphenyl)boronic acid + 2-halophenol | High yields, excellent functional group tolerance, mild conditions. nih.govacs.org | Cost of palladium catalyst, removal of boron impurities. |
| Ullmann Condensation | Cu(I) or Cu(II) catalyst, Ligand (e.g., phenanthroline) wikipedia.org | 4-halo-trifluoromethoxybenzene + Phenol (B47542) | Lower cost catalyst (copper), suitable for specific substrates. nih.gov | Often requires higher temperatures, potential for side reactions. wikipedia.org |
| Process Intensification | Varies (e.g., Pd-catalyst in flow reactor) | Same as above | Reduced reaction time, improved scalability and safety, potentially higher yields. | Requires specialized equipment, optimization of flow parameters. |
Exploration of Underexplored Reactivity Profiles
The reactivity of this compound is dictated by its three key structural components: the phenolic hydroxyl group, the electron-rich phenol ring, and the electron-deficient trifluoromethoxy-substituted ring. A systematic exploration of its reactivity is essential for unlocking its full potential as a chemical building block.
The phenolic hydroxyl group is the most reactive site, capable of undergoing a range of transformations. Standard reactions such as O-alkylation (e.g., Williamson ether synthesis) and O-acylation can be used to generate a library of ether and ester derivatives, respectively. youtube.com The acidity of this phenol is influenced by the electron-withdrawing trifluoromethoxy group on the adjacent ring, a property that warrants quantitative investigation.
The two aromatic rings present distinct environments for electrophilic aromatic substitution . The phenol ring is activated by the hydroxyl group, which directs incoming electrophiles to the ortho and para positions. Conversely, the trifluoromethoxy group is strongly deactivating, making its associated ring resistant to electrophilic attack. Future studies could explore this regioselectivity in reactions like halogenation, nitration, or Friedel-Crafts acylation, allowing for selective functionalization of the phenol ring while the other remains intact.
The trifluoromethoxy (-OCF3) group itself is generally considered chemically robust. nih.gov Its primary role is to modulate the electronic properties of the molecule. However, exploring its stability under extreme conditions or its potential to participate in novel transformations could be a niche but valuable research area.
| Reaction Type | Reagents & Conditions | Potential Product | Research Focus |
| O-Alkylation | Alkyl halide, Base (e.g., K2CO3) | 2-(4-Trifluoromethoxyphenyl)alkoxybenzene | Synthesis of novel ether derivatives for biological screening. |
| O-Acylation | Acyl chloride, Base (e.g., Pyridine) | 2-(4-Trifluoromethoxyphenyl)phenyl acetate (B1210297) | Creation of ester prodrugs or functional materials. |
| Electrophilic Halogenation | NBS or Br2, Solvent | Bromo-2-(4-trifluoromethoxyphenyl)phenol | Selective functionalization of the activated phenol ring. |
| Nitration | HNO3, H2SO4 | Nitro-2-(4-trifluoromethoxyphenyl)phenol | Introduction of a versatile nitro group for further chemistry. |
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry provides powerful tools for predicting the properties and reactivity of molecules like this compound before embarking on extensive laboratory work. Methods such as Density Functional Theory (DFT) are particularly well-suited for studying fluorinated aromatic systems. nih.govacs.org
Future computational studies will likely focus on several key areas. Geometry optimization can predict the molecule's three-dimensional structure, including the crucial dihedral angle between the two phenyl rings, which influences its conformational flexibility and ability to interact with biological targets. researchgate.net
Predicting spectroscopic properties , such as NMR and IR spectra, can aid in the structural confirmation of newly synthesized derivatives. nih.gov More advanced calculations can elucidate electronic properties. Molecular Electrostatic Potential (MEP) maps can visualize electron-rich and electron-poor regions, predicting sites susceptible to nucleophilic or electrophilic attack. acs.orgresearchgate.net Analysis of Frontier Molecular Orbitals (HOMO and LUMO) provides insights into the molecule's reactivity in various chemical reactions. acs.org These computational approaches can accelerate the design of new derivatives with desired electronic and steric properties.
| Computational Method | Predicted Property | Application in Research |
| Density Functional Theory (DFT) | Molecular geometry (bond lengths, angles, dihedral angle) | Understanding conformational preferences and steric effects. acs.orgresearchgate.net |
| Time-Dependent DFT (TD-DFT) | UV-Vis absorption spectra | Predicting optical properties for materials science applications. |
| NMR Chemical Shift Calculation | 1H, 13C, 19F NMR spectra | Aiding in structure elucidation and verification. nih.gov |
| Molecular Electrostatic Potential (MEP) | Electron density distribution | Identifying sites for electrophilic/nucleophilic attack and hydrogen bonding. acs.org |
| Frontier Molecular Orbital (FMO) Analysis | HOMO/LUMO energies and distributions | Predicting chemical reactivity and stability. acs.org |
Multidisciplinary Integration in Chemical Sciences
The true potential of this compound will be realized through its integration into multidisciplinary research programs, particularly in medicinal chemistry, materials science, and agrochemistry.
In medicinal chemistry , the introduction of fluorine-containing groups like trifluoromethoxy is a widely used strategy to enhance drug properties. nih.govresearchgate.net The -OCF3 group can improve metabolic stability by blocking sites of oxidation, increase membrane permeability, and enhance binding affinity to target proteins. researchgate.net The 2-arylphenol scaffold is present in numerous biologically active compounds. Therefore, this compound serves as an ideal starting point or fragment for developing new therapeutic agents. Furthermore, the incorporation of the positron-emitting isotope ¹⁸F could enable its use as a tracer in Positron Emission Tomography (PET) for diagnostic purposes. omicsonline.org
In materials science , fluorinated biphenyls are of interest for creating liquid crystals, advanced polymers, and other functional materials due to their unique electronic characteristics and thermal stability. nih.gov The polarity and rigidity of the this compound structure could be exploited to design novel materials with specific optical or electronic properties.
The trifluoromethoxy group is also found in several registered pesticides, highlighting a potential avenue in agrochemistry . nih.gov This compound could serve as a lead structure for the development of new herbicides or fungicides with potentially novel modes of action.
| Discipline | Potential Application | Key Properties Utilized |
| Medicinal Chemistry | Scaffold for drug discovery; PET imaging agent. | Enhanced metabolic stability, lipophilicity, binding affinity from -OCF3 group. nih.govresearchgate.net |
| Materials Science | Monomer for specialty polymers; component of liquid crystals. | Thermal stability, defined polarity, and rigid structure. nih.gov |
| Agrochemistry | Lead structure for novel pesticides or fungicides. | Biological activity associated with the trifluoromethoxy moiety. nih.gov |
| Chemical Biology | Molecular probe to study biological systems. | Potential for derivatization with fluorescent tags or reactive groups. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
